(R)-ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural properties, which include an ethyl ester group, an amino group, and a biphenyl moiety with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methyl-[1,1’-biphenyl]-3-carboxylic acid and ethylamine.
Esterification: The carboxylic acid group of 4’-methyl-[1,1’-biphenyl]-3-carboxylic acid is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Amination: The ester is then subjected to amination using ethylamine under controlled conditions to introduce the amino group at the desired position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate may involve large-scale esterification and amination processes, followed by chiral resolution. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate: The enantiomer of the compound with different chiral properties.
Methyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific binding properties.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(4-methylphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-18(20)17(19)12-14-5-4-6-16(11-14)15-9-7-13(2)8-10-15/h4-11,17H,3,12,19H2,1-2H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKKWHPUOVHLY-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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